

Application Notes and Protocols for 5-Bromo-1H-benzotriazole in Coupling Reactions

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Compound of Interest

Compound Name: 5-Bromo-1H-benzotriazole

Cat. No.: B1276349

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These application notes provide detailed protocols and technical information for the utilization of **5-Bromo-1H-benzotriazole** in key coupling reactions. The following sections detail its application as a racemization suppressant in peptide synthesis and as a key reactant in Suzuki-Miyaura cross-coupling for the formation of carbon-carbon bonds.

Application 1: 5-Bromo-1-hydroxybenzotriazole (Br-HOBt) as an Additive in Peptide Coupling

5-Bromo-1-hydroxybenzotriazole (Br-HOBt), a derivative of the widely used coupling additive 1-hydroxybenzotriazole (HOBt), serves as a critical reagent in peptide synthesis to minimize racemization.^[1] When used in conjunction with carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), it enhances the stereochemical integrity of the resulting peptides.^{[1][2]} The primary mechanism involves the in-situ formation of a highly reactive Br-OBt active ester, which is less prone to forming the oxazolone intermediate responsible for the loss of chiral purity.^[3] This active ester then readily reacts with the amine component to form the desired peptide bond.^[3]

The electron-withdrawing nature of the bromine atom on the benzotriazole ring is expected to increase the acidity of the N-hydroxy group, potentially leading to faster formation of the active ester and improved suppression of racemization compared to unsubstituted HOBt, similar to the effect observed with chlorinated derivatives.^{[4][5]}

Illustrative Data: Racemization in Peptide Coupling

While specific comparative data for **5-Bromo-1H-benzotriazole** is not extensively published, the following table provides illustrative data on the effectiveness of various benzotriazole-based additives in suppressing racemization during the coupling of a protected amino acid. This data highlights the importance of the additive in maintaining stereochemical purity.

Coupling Additive	Coupling Reagent	% D-Isomer (Racemization)	Reference
HOBt	EDC	Low	[3]
HOAt	HATU	Very Low	[4]
6-Cl-HOBt	TCTU	< 0.5%	[4]
Br-HOBt (expected)	EDC/DCC	Low to Very Low	N/A

Note: The performance of Br-HOBt is extrapolated based on the known effects of halogen substitution on HOBt derivatives. Actual results may vary depending on the specific amino acids and reaction conditions.

Experimental Protocol: Solution-Phase Peptide Coupling using EDC/Br-HOBt

This protocol describes the coupling of N α -Boc-5-Bromo-L-tryptophan with Glycine methyl ester. It is adapted from a standard procedure using HOBt.[3]

Materials:

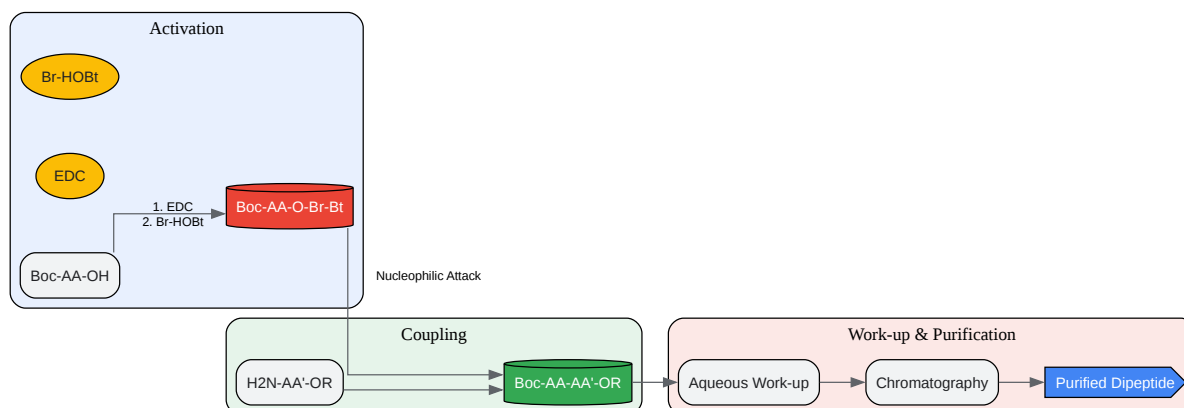
- N α -Boc-5-Bromo-L-tryptophan (1.0 eq)
- Glycine methyl ester hydrochloride (Gly-OMe·HCl) (1.1 eq)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)
- 5-Bromo-1-hydroxybenzotriazole (Br-HOBt) (1.1 eq)
- N-methylmorpholine (NMM) (1.1 eq)

- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Dichloromethane (DCM)
- 1 M HCl (aq)
- Saturated NaHCO₃ (aq)
- Brine (saturated NaCl aq)
- Anhydrous Na₂SO₄

Procedure:

- **Amine Salt Neutralization:** In a round-bottom flask, dissolve Glycine methyl ester hydrochloride (1.1 eq) in anhydrous DMF. Add N-methylmorpholine (1.1 eq) and stir the solution for 15 minutes at room temperature to prepare the free base.
- **Carboxylic Acid Activation:** In a separate flask, dissolve N α -Boc-5-Bromo-L-tryptophan (1.0 eq) and 5-Bromo-1-hydroxybenzotriazole (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C using an ice bath.
- Add EDC (1.1 eq) to the cooled carboxylic acid solution and stir for 10 minutes at 0 °C.
- **Coupling Reaction:** To the activated carboxylic acid mixture, add the previously prepared solution of the glycine methyl ester free base.
- Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and continue stirring overnight.
- **Work-up:** Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

- Purification: Purify the crude product by column chromatography on silica gel.



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Workflow for EDC/Br-HOBt mediated peptide coupling.

Application 2: 5-Bromo-1H-benzotriazole in Suzuki-Miyaura Cross-Coupling

5-Bromo-1H-benzotriazole and its derivatives are valuable substrates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the brominated benzotriazole core and a variety of organoboron compounds, yielding 5-aryl-1H-benzotriazoles.[6] These products are important scaffolds in medicinal chemistry and materials science.

The reaction typically proceeds in the presence of a palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dppf})\text{Cl}_2$, a base (e.g., K_2CO_3 , Cs_2CO_3), and a suitable solvent system.[6][7] Microwave

irradiation can be employed to significantly shorten reaction times.[7]

Quantitative Data: Suzuki-Miyaura Coupling of a 5-Bromo-spiroindole Derivative

The following table summarizes the results of the microwave-promoted Suzuki-Miyaura cross-coupling of 5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one with various (het)arylboronic acids.[7]

Entry	Arylboronic Acid	Product	Yield (%)
1	Phenylboronic acid	5-Phenyl derivative	91
2	Naphthalene-2-boronic acid	5-(Naphthalen-2-yl) derivative	97
3	4-Methoxyphenylboronic acid	5-(4-Methoxyphenyl) derivative	95
4	4-Chlorophenylboronic acid	5-(4-Chlorophenyl) derivative	88
5	Thiophene-3-boronic acid	5-(Thiophen-3-yl) derivative	82

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol details the general procedure for the coupling of a 5-bromo-spiroindole derivative with an arylboronic acid.[7]

Materials:

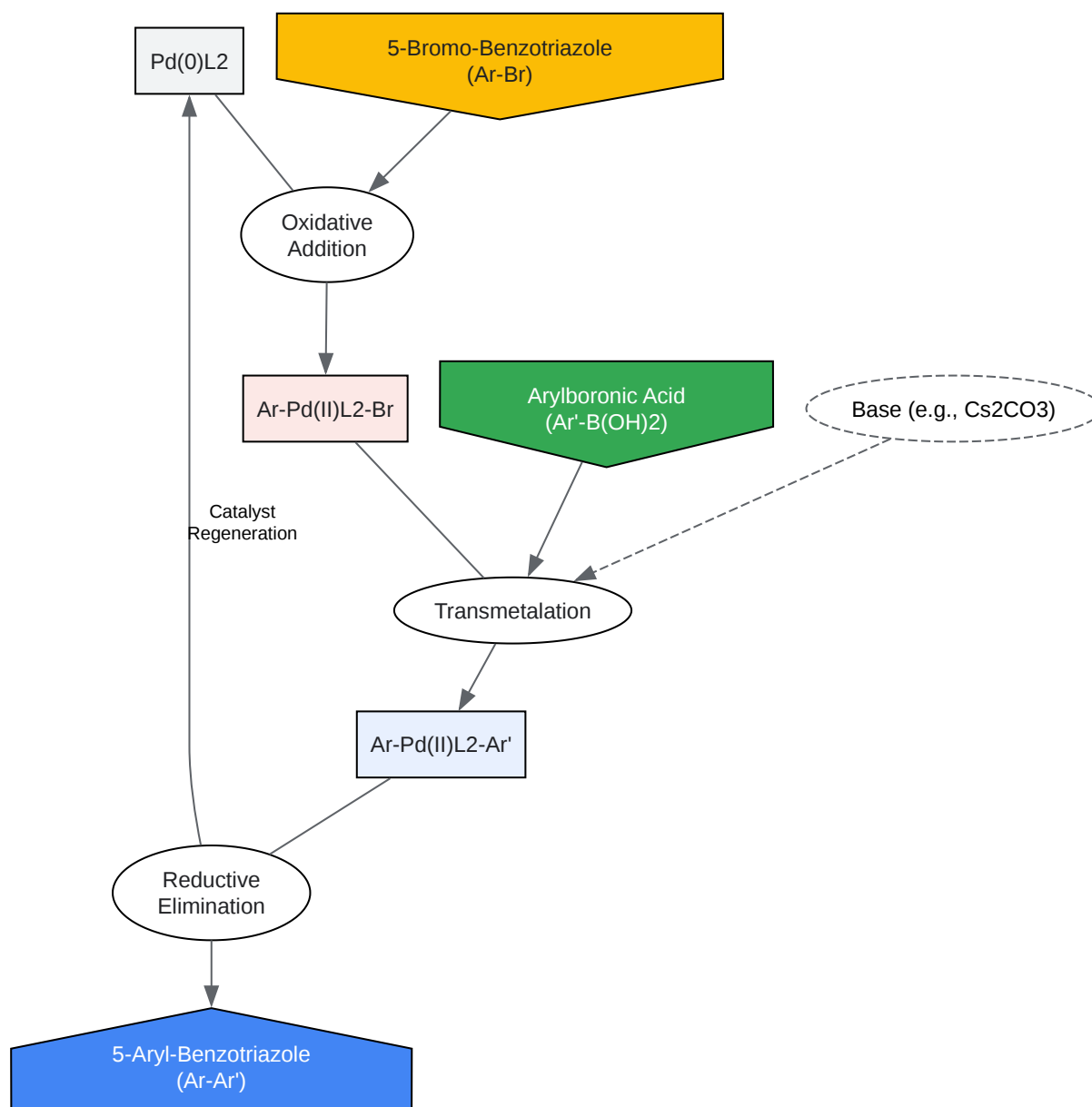
- 5-Bromo-spiroindole derivative (1.0 eq)
- (Het)Arylboronic acid (1.3 eq)

- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
- Cesium carbonate (Cs₂CO₃) (2.0 eq)
- Ethanol (solvent)
- Ethyl acetate (EtOAc)
- Saturated aqueous NaHCO₃
- Anhydrous Na₂SO₄
- Celite®

Procedure:

- Reaction Setup: In a microwave reaction vial, combine the 5-bromo-spiroindole derivative (1.0 eq), the respective (het)arylboronic acid (1.3 eq), Pd(PPh₃)₄ (0.05 eq), and Cs₂CO₃ (2.0 eq).
- Add ethanol as the solvent.
- Seal the vial and place it in a microwave reactor.
- Microwave Irradiation: Heat the reaction mixture to 100 °C for 25-40 minutes under microwave irradiation.
- Work-up: After cooling, filter the reaction mixture over Celite®, washing the filter cake with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with a saturated aqueous NaHCO₃ solution.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylated product.



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Catalytic cycle of the Suzuki-Miyaura reaction.

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